molecular formula C17H17NO4 B2972234 (E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate CAS No. 890605-25-1

(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate

Cat. No.: B2972234
CAS No.: 890605-25-1
M. Wt: 299.326
InChI Key: UAOVQZFYNCPJHN-ZHACJKMWSA-N
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Description

(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the ethyl group at the 5-position. The acrylamido group is then added through an amide coupling reaction, and finally, the benzoate ester is formed via esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The acrylamido group can be reduced to form amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted benzoates

Scientific Research Applications

(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, modulating their activity. The acrylamido group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate is unique due to its combination of a furan ring, an acrylamido group, and a benzoate ester. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other furan derivatives.

Properties

IUPAC Name

methyl 2-[[(E)-3-(5-ethylfuran-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-12-8-9-13(22-12)10-11-16(19)18-15-7-5-4-6-14(15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOVQZFYNCPJHN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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